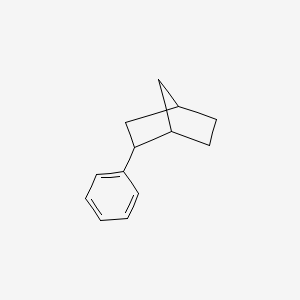

(2-Norbornyl)benzene

Beschreibung

Eigenschaften

CAS-Nummer |

17989-95-6 |

|---|---|

Molekularformel |

C13H16 |

Molekulargewicht |

172.27 g/mol |

IUPAC-Name |

2-phenylbicyclo[2.2.1]heptane |

InChI |

InChI=1S/C13H16/c1-2-4-11(5-3-1)13-9-10-6-7-12(13)8-10/h1-5,10,12-13H,6-9H2 |

InChI-Schlüssel |

FPSNRVOJKUSUFQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2CC1CC2C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2-Norbornyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 2-norbornyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of (2-Norbornyl)benzene may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.

Analyse Chemischer Reaktionen

Reaction Mechanisms

The compound participates in reactions typical of aromatic systems and carbocation intermediates:

Carbocation Stability and Reactivity

The norbornyl group stabilizes carbocations through:

-

σ-Delocalization : Electron donation from the C1-C6 bond in exo-substituted derivatives .

-

Hypercoordination : Hypotheses suggest C1 may engage in σ-aromaticity, forming a delocalized hybrid structure .

-

Non-classical Structure : The 2-norbornyl cation exhibits a bridged structure (C2-C s-bond), though recent studies propose dynamic equilibria between rapidly interconverting forms .

Reaction Pathways and Transition States

-

Formation Routes :

-

Isomerization Dynamics :

Stereoselectivity and Substituent Effects

-

Exo vs. Endo Selectivity :

-

Dihedral Angle Effects :

Key Experimental Findings

| Study | Observations | Implications |

|---|---|---|

| Winstein & Trifan (1949) | Exo-norbornyl tosylates solvolyze 350× faster than endo analogs | Demonstrates σ-assisted ionization |

| Mamantov (2004) | 13C NMR data suggests C1 hypercoordination over C6 bridging | Challenges non-classical cation theory |

| Lobb (2019) | Disputes Merino’s isomerization pathway, proposing C3-C4 bond cleavage | Highlights mechanistic complexity |

| Quenching Experiments | 42.8% 1-substituted products from 1-Nb cation quenching, indicating intramolecular shifts | Confirms hydride migration pathways |

Wissenschaftliche Forschungsanwendungen

(2-Norbornyl)benzene is an organic compound featuring a norbornyl group attached to a benzene ring. It has a molecular formula of and a molecular weight of approximately 172.27 g/mol. The compound's structure includes a bicyclic norbornane framework, which gives it unique chemical properties and reactivity. (2-Norbornyl)benzene is used in organic synthesis and materials science because of the stability and reactivity of the norbornyl part of the molecule.

Scientific Research Applications

(2-Norbornyl)benzene Synthesis

Several methods exist for synthesizing (2-Norbornyl)benzene.

(2-Norbornyl)benzene Interaction Studies

Interaction studies with (2-norbornyl)benzene focus on its reactivity and stability under different conditions. Studies of the 2-norbornyl cation have provided insight into its interactions with solvents and electrophiles, showing how it behaves in solvolysis reactions. Quantum chemical calculations have helped to better understand these interactions, showing that (2-norbornyl)benzene can form stable complexes with various reagents.

(2-Norbornyl)benzene Reactivity

The 2-norbornyl cation can undergo an intramolecular rearrangement through the 2-norpinyl cation into a symmetrically bridged configuration . Studies have focused on the molecular arrangement, with geometric results based on ab initio calculations of the 2-norbornyl cation as a transition structure .

Catalysis

Strong and confined chiral acids can catalyze enantioselective reactions using the non-classical 2-norbornyl cation . This reactive intermediate can be produced from structurally different precursors by using the reactivity of various functional groups to deliver the same enantioenriched product . Tailored catalysts can act as hosts for simple, non-functionalized carbocations through non-covalent interactions . In the acidic solvolysis of 2‐exo and 2‐endo-norbornyl sulfonates, chiral Brønsted acids enable a diastereo- and enantioselective reaction of racemic starting materials with a nucleophile to produce an enantiopure product . Trichloroacetimidate has been identified as a leaving group .

Table of Structurally Similar Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Norbornane | Bicyclic | Parent structure of (2-norbornyl)benzene |

| Indane | Bicyclic | Contains a five-membered ring fused to benzene |

| 1-Naphthyl | Polycyclic | Consists of two fused benzene rings |

| 1-Methylcyclopentene | Cyclic | Similar bicyclic structure but lacks aromaticity |

Wirkmechanismus

The mechanism of action of (2-Norbornyl)benzene involves its interaction with various molecular targets and pathways. The norbornyl group can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions. The strained ring system of the norbornyl group can also undergo ring-opening reactions under certain conditions, leading to the formation of new products.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Bond-Length Comparisons

The 2-norbornyl cation is often contrasted with other carbocations to highlight its unique geometry and stability:

- Key Insight: The 2-norbornyl cation’s partial double bond (C1–C2) and elongated C1–C7 bond distinguish it from classical ions like the 1-propyl cation, where charge localization dominates .

Q & A

Basic Research Questions

Q. How can researchers synthesize (2-Norbornyl)benzene derivatives for mechanistic studies?

- Methodological Answer : Synthesis typically involves superacid-mediated reactions. For example, 7-chloronorbornane reacts with SbF₅ at cryogenic temperatures (−263°C) to generate the 2-norbornyl cation, which can be stabilized in superacidic media. Subsequent functionalization with aromatic precursors yields (2-Norbornyl)benzene derivatives. Kinetic control and matrix isolation techniques are critical to prevent rearrangement .

- Key Tools : Superacids (e.g., SbF₅), cryogenic conditions, NMR for intermediate tracking.

Q. What experimental methods confirm the non-classical structure of the 2-norbornyl cation?

- Methodological Answer :

- X-ray crystallography : Resolved the symmetrically bridged structure (C1-C2: 1.409 Å, C1-C7: 1.671 Å) in Scholz et al. (2013) .

- NMR spectroscopy : ¹³C NMR chemical shifts (e.g., 157.8 ppm for C1/C2) matched IGLO/DZ//MP2 calculations, confirming hyperconjugation effects .

- Computational validation : Ab initio methods (MP2/6-31G(d)) reproduce bond lengths and reaction pathways .

Q. How was the historical debate over the 2-norbornyl cation’s structure resolved?

- Methodological Answer : The Winstein-Brown controversy (classical vs. non-classical structure) was resolved through collaborative studies combining cryogenic matrix isolation (Olah’s work) and X-ray crystallography. Key evidence included the cation’s bridged geometry and hyperconjugation effects observed via NMR .

Advanced Research Questions

Q. What computational approaches are optimal for studying (2-Norbornyl)benzene reaction mechanisms?

- Methodological Answer :

- Ab initio methods : MP2/6-31G(d) optimizes transition states (e.g., 2-norbornyl cation intermediates) and calculates bond-length changes (C1-C7 elongation during rearrangement) .

- Hybrid DFT : Models hyperconjugation effects via molecular orbital (MO) analysis, correlating with experimental NMR shifts .

- Kinetic isotope effects (KIE) : Differentiate between classical and non-classical pathways in solvolysis .

Q. How to resolve contradictions in solvolysis rates between exo- and endo-(2-Norbornyl)benzene derivatives?

- Methodological Answer :

- Steric vs. electronic factors : Endo isomers solvolyze 4–5× faster due to steric strain (e.g., aryl(2-norbornyl)methylcarbinyl p-nitrobenzoates in 80% aqueous acetone). Exo isomers show no significant electronic stabilization (ρ⁺ ≈ −4.44) .

- Kinetic studies : Compare activation parameters (ΔH‡, ΔS‡) and isotope effects to distinguish between ionization pathways .

Q. What role does hyperconjugation play in stabilizing the 2-norbornyl cation?

- Methodological Answer :

- MO analysis : Hyperconjugation delocalizes charge via σ→p orbital interactions (C1-C2 partial double bond, C1-C7 hyperconjugative bridging). This is validated by IGLO-HF/DZ calculations matching ¹³C NMR shifts .

- Comparative studies : Contrast with trivalent carbocations (e.g., 1-propyl cation) to quantify stabilization energy .

Q. How to detect transient intermediates like the 7-norbornyl cation during (2-Norbornyl)benzene reactions?

- Methodological Answer :

- Cryogenic matrix isolation : Co-deposit precursors (e.g., 7-chloronorbornane) with SbF₅ at −263°C, then warm to −173°C. IR spectroscopy identifies intermediates (e.g., 7-norbornyl cation at 489 cm⁻¹) .

- Trapping experiments : Use nucleophilic quenchers (e.g., H₂O) to isolate intermediates for NMR/MS analysis .

Q. How to address contradictions in NMR data for bicyclo[2.1.1]hexyl cation derivatives?

- Methodological Answer :

- IGLO/DZ calculations : Compare predicted ¹³C shifts (e.g., 158.5 ppm for symmetrically bridged structures) with experimental data. Discrepancies >40 ppm indicate classical vs. non-classical configurations .

- Dynamic NMR : Resolve degenerate equilibria (e.g., bridged ↔ trivalent forms) by varying temperature and magnetic field strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.